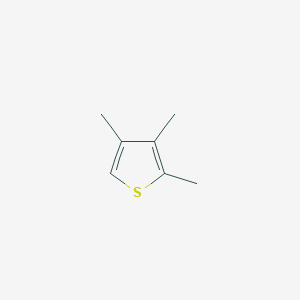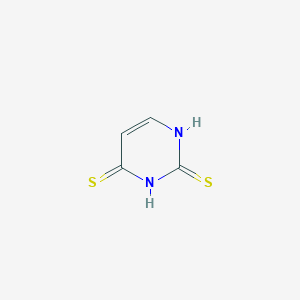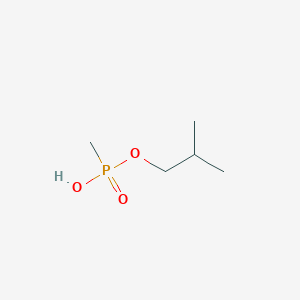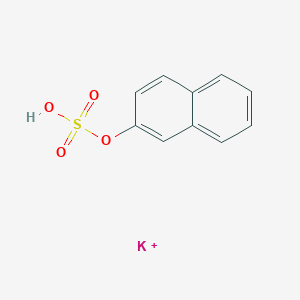
2-Naphthyl sulfate potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthyl sulfate potassium salt is a chemical compound with the molecular formula C10H7KO4S. It is also known as this compound. This compound is a derivative of naphthalene, where a hydrogen atom at the second position of the naphthalene ring is replaced by a sulfooxy group, and the resulting sulfonic acid is neutralized with potassium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl sulfate potassium salt typically involves the sulfonation of 2-naphthol. The reaction is carried out by treating 2-naphthol with sulfuric acid, which introduces the sulfooxy group at the second position of the naphthalene ring. The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, concentration, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthyl sulfate potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-Naphthol
Substitution: Various substituted naphthalenes depending on the reagent used
Aplicaciones Científicas De Investigación
2-Naphthyl sulfate potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: It has potential therapeutic applications and is studied for its biological activity.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Naphthyl sulfate potassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, influencing enzyme activities and metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, altering their function and activity.
Comparación Con Compuestos Similares
2-Naphthyl sulfate potassium salt can be compared with other similar compounds such as:
2-Naphthol: Lacks the sulfooxy group and has different reactivity and applications.
Naphthalene-2-sulfonic acid: Similar structure but in its acid form, not neutralized with potassium.
1-Naphthalenol, hydrogen sulfate, potassium salt: Positional isomer with the sulfooxy group at the first position.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of complex organic molecules and its role in biochemical studies.
Propiedades
Número CAS |
1733-89-7 |
|---|---|
Fórmula molecular |
C10H8KO4S |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
potassium;naphthalen-2-yl sulfate |
InChI |
InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |
Clave InChI |
KPQVGLIXPMOHMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O.[K] |
Key on ui other cas no. |
21409-32-5 1733-89-7 |
Pictogramas |
Irritant |
Números CAS relacionados |
13146-59-3 (Parent) |
Sinónimos |
2-naphthol sulfate 2-naphthyl sulfate 2-naphthyl sulfate, potassium salt 2-naphthyl sulfate, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
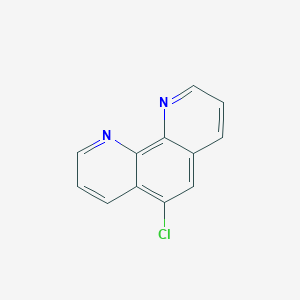
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)
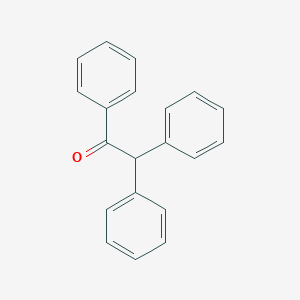
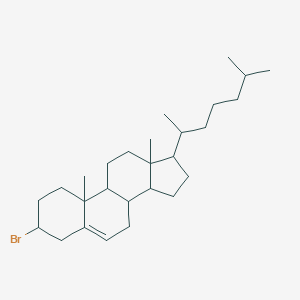
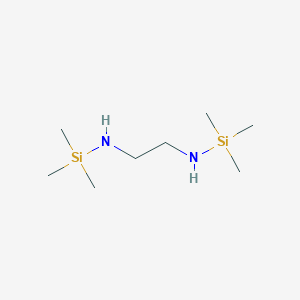
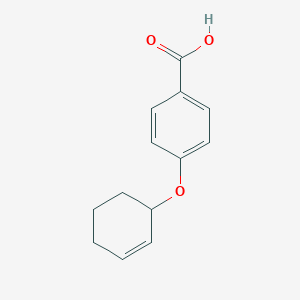
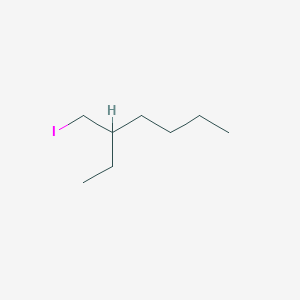
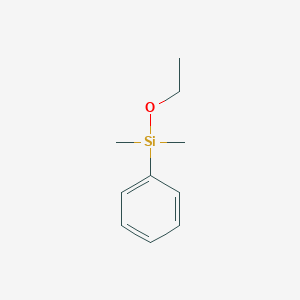
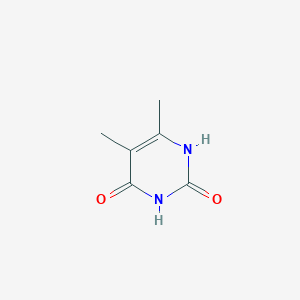
![1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B167326.png)
